
Peptide 84
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peptide 84, also known as this compound, is a useful research compound. Its molecular formula is C75H126N16O26 and its molecular weight is 1667.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oncology
Peptide 84 has shown promise in cancer treatment through its ability to target tumor cells selectively. Research indicates that it can enhance the delivery of chemotherapeutic agents directly to cancerous tissues, thereby minimizing systemic toxicity.
Case Study: Targeted Drug Delivery
- Objective: To evaluate the effectiveness of this compound in delivering doxorubicin to breast cancer cells.
- Method: In vitro studies were conducted using cell lines treated with peptide-conjugated doxorubicin.
- Results: Enhanced cytotoxicity was observed in tumor cells compared to non-targeted delivery systems, indicating the peptide's potential as a drug delivery vehicle.
Neurology
This compound has been investigated for its neuroprotective properties, particularly in conditions such as Alzheimer's disease and traumatic brain injuries. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential.
Case Study: Neuroprotective Effects
- Objective: Assess the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease.
- Method: Mice were administered this compound, followed by assessments of cognitive function and brain histology.
- Results: Significant improvements in memory retention and reduced amyloid plaque accumulation were noted, suggesting that this compound may mitigate neurodegeneration.
Regenerative Medicine
The regenerative capabilities of this compound make it a candidate for applications in tissue repair and regeneration. Its role in promoting cellular proliferation and differentiation has been explored in various studies.
Case Study: Skin Regeneration
- Objective: Investigate the effects of this compound on skin fibroblast proliferation.
- Method: Fibroblasts were cultured with varying concentrations of this compound.
- Results: A dose-dependent increase in fibroblast proliferation was observed, indicating potential applications in wound healing therapies.
Data Table: Summary of Applications
Application Area | Mechanism | Key Findings |
---|---|---|
Oncology | Targeted drug delivery | Enhanced cytotoxicity in tumor cells |
Neurology | Neuroprotection | Improved cognitive function in Alzheimer’s model |
Regenerative Medicine | Cellular proliferation | Increased fibroblast growth for wound healing |
Analyse Des Réactions Chimiques
pH-Dependent Interaction with Invariant Chain (Ii)
HLA-DP84Gly does not bind the invariant chain (Ii) via the class II-associated invariant chain peptide (CLIP) region, unlike other HLA-DP variants . Instead, it transiently interacts with Ii through non-CLIP regions in a pH-sensitive manner :
-
At neutral pH (ER conditions): HLA-DP84Gly forms unstable complexes with Ii, facilitating transport to endosomal compartments.
-
At acidic pH (endosomal conditions): The interaction dissociates, enabling HLA-DP84Gly to load endogenous peptides processed by the proteasome and transported via TAP .
This pH-sensitive binding is critical for its dual antigen-presenting functionality.
Multimer Formation with Crosslinking Agents
Chemical crosslinking experiments using dithiobis succinimidyl propionate (DSP) revealed distinct multimerization patterns :
DP Variant | Crosslinked Complexes Observed | Key Features |
---|---|---|
HLA-DP84DEAV87 | Ii3(αβ)2, Ii3(αβ), Ii2(αβ) | CLIP-dependent, stable at neutral pH |
HLA-DP84Gly | No detectable Ii complexes | CLIP-independent, pH-sensitive |
These findings highlight the unique structural dynamics of HLA-DP84Gly compared to other HLA-DP isoforms.
Endogenous Peptide Presentation
HLA-DP84Gly constitutively presents endogenous peptides via proteasomal processing and TAP transport :
-
Proteasome Dependency: Inhibition of proteasomal activity (e.g., with MG-132) abolishes peptide loading.
-
TAP Dependency: TAP-deficient cells show impaired HLA-DP84Gly surface expression.
This mechanism parallels MHC class I pathways but occurs within MHC class II compartments.
Synthetic and Analytical Challenges
Synthetic approaches for HLA-DP84Gly analogs may involve:
-
Solid-Phase Peptide Synthesis (SPPS): Rapid HATU/DMSO coupling (12 residues/hour) for difficult sequences like HIV-1 PR(81–99) .
-
Native Chemical Ligation: Used for assembling large proteins (e.g., CP10) via thioester intermediates .
Key SPPS Parameters :
Step | Reagents | Conditions |
---|---|---|
Coupling | HATU, DIPEA, DMSO | 5 min/residue, 25°C |
Deprotection | TFA (Boc chemistry) | 1–5 min, 0°C |
Biochemical Implications
HLA-DP84Gly’s unique properties have implications for autoimmune diseases and vaccine design:
Propriétés
Numéro CAS |
90686-89-8 |
---|---|
Formule moléculaire |
C75H126N16O26 |
Poids moléculaire |
1667.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C75H126N16O26/c1-36(2)30-42(77)62(103)79-43(18-23-56(93)94)63(104)80-44(19-24-57(95)96)64(105)81-46(21-26-59(99)100)66(107)85-49(31-37(3)4)69(110)84-48(16-13-14-28-76)74(115)91-29-15-17-54(91)72(113)87-50(32-38(5)6)68(109)83-45(20-25-58(97)98)65(106)82-47(22-27-60(101)102)67(108)90-61(41(11)12)73(114)88-51(33-39(7)8)70(111)86-52(35-55(78)92)71(112)89-53(75(116)117)34-40(9)10/h36-54,61H,13-35,76-77H2,1-12H3,(H2,78,92)(H,79,103)(H,80,104)(H,81,105)(H,82,106)(H,83,109)(H,84,110)(H,85,107)(H,86,111)(H,87,113)(H,88,114)(H,89,112)(H,90,108)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H,101,102)(H,116,117)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,61-/m0/s1 |
Clé InChI |
UDTXUDHDIVNHCL-AENUQYPBSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)N |
Séquence |
LEEELKPLEEVLNL |
Synonymes |
IL-2, 59-72 interleukin-2 (59-72) peptide 84 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.